molecular formula C21H25N3O5S B5912815 N'-(3,4-dimethoxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide

N'-(3,4-dimethoxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide

Cat. No. B5912815
M. Wt: 431.5 g/mol
InChI Key: HDJBAKPMHXGYKQ-JCMHNJIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3,4-dimethoxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide, also known as DPI-3290, is a chemical compound that belongs to the class of hydrazones. It has been extensively studied for its potential use in various scientific research applications, particularly in the field of medicinal chemistry. In

Mechanism of Action

The mechanism of action of N'-(3,4-dimethoxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide involves the inhibition of a specific enzyme called glycogen synthase kinase-3 beta (GSK-3β). This enzyme plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3β, N'-(3,4-dimethoxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide can disrupt these processes, leading to the inhibition of cancer cell growth and the suppression of inflammation.
Biochemical and Physiological Effects
N'-(3,4-dimethoxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, N'-(3,4-dimethoxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide inhibits cell proliferation and induces apoptosis, leading to the suppression of tumor growth. Inflammatory cells, N'-(3,4-dimethoxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide reduces the production of inflammatory cytokines and oxidative stress, leading to the suppression of inflammation. Additionally, N'-(3,4-dimethoxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide has been found to have minimal toxicity in normal cells, making it a potential candidate for therapeutic use.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-(3,4-dimethoxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide is its high selectivity for GSK-3β, making it a potential candidate for therapeutic use. Additionally, N'-(3,4-dimethoxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide has been found to have minimal toxicity in normal cells, making it a safe option for use in lab experiments. However, one of the limitations of N'-(3,4-dimethoxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N'-(3,4-dimethoxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide. One potential avenue is to investigate its potential use in combination therapy with other chemotherapeutic agents for the treatment of cancer. Additionally, further research is needed to determine the optimal dosing and administration of N'-(3,4-dimethoxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide for therapeutic use. Finally, more studies are needed to investigate the potential use of N'-(3,4-dimethoxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide in the treatment of other diseases such as Alzheimer's disease and diabetes.

Synthesis Methods

The synthesis of N'-(3,4-dimethoxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide involves the reaction of 4-(1-piperidinylsulfonyl)benzohydrazide with 3,4-dimethoxybenzaldehyde in the presence of a catalyst. The resulting product is then purified using chromatographic techniques to obtain pure N'-(3,4-dimethoxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide. This method has been optimized for high yield and purity, making it suitable for large-scale production.

Scientific Research Applications

N'-(3,4-dimethoxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide has been studied extensively for its potential use as a therapeutic agent in various scientific research applications. It has shown promising results in inhibiting the growth of cancer cells, particularly in breast cancer and leukemia. Additionally, N'-(3,4-dimethoxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma.

properties

IUPAC Name

N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-28-19-11-6-16(14-20(19)29-2)15-22-23-21(25)17-7-9-18(10-8-17)30(26,27)24-12-4-3-5-13-24/h6-11,14-15H,3-5,12-13H2,1-2H3,(H,23,25)/b22-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJBAKPMHXGYKQ-JCMHNJIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N\NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-4-piperidin-1-ylsulfonylbenzamide

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